4-Amino-6-methyl-3-nitropyridin-2-OL
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Overview
Description
4-Amino-6-methyl-3-nitropyridin-2-OL is a heterocyclic compound that belongs to the class of nitropyridines It is characterized by the presence of an amino group at the 4-position, a methyl group at the 6-position, and a nitro group at the 3-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-methyl-3-nitropyridin-2-OL typically involves the nitration of 6-methyl-2-pyridinol followed by the introduction of the amino group. One common method involves the reaction of 6-methyl-2-pyridinol with nitric acid to form 6-methyl-3-nitropyridin-2-OL. This intermediate is then subjected to amination using ammonia or an amine source to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Continuous flow systems allow for better control of reaction conditions, minimizing the formation of by-products and enhancing safety during the nitration process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-methyl-3-nitropyridin-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridines depending on the reagents used.
Scientific Research Applications
4-Amino-6-methyl-3-nitropyridin-2-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-6-methyl-3-nitropyridin-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3-nitropyridin-2-OL: Similar structure but lacks the amino group at the 4-position.
2-Amino-4-methyl-3-nitropyridine: Similar structure but differs in the position of the amino and nitro groups
Uniqueness
4-Amino-6-methyl-3-nitropyridin-2-OL is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63897-15-4 |
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Molecular Formula |
C6H7N3O3 |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
4-amino-6-methyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C6H7N3O3/c1-3-2-4(7)5(9(11)12)6(10)8-3/h2H,1H3,(H3,7,8,10) |
InChI Key |
NRLNBVJDIGFTLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])N |
Origin of Product |
United States |
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